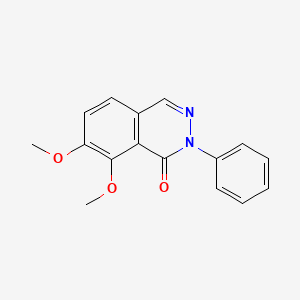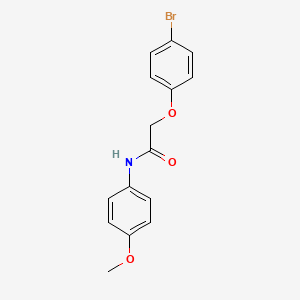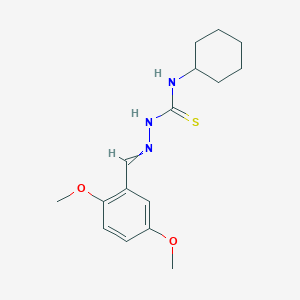
7,8-dimethoxy-2-phenyl-1(2H)-phthalazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 7,8-dimethoxy-2-phenyl-1(2H)-phthalazinone derivatives involves several chemical reactions, demonstrating the compound's versatility and adaptability in medicinal chemistry. For instance, derivatives have been synthesized to explore their inhibitory effects on platelet aggregation, showcasing the compound's potential in cardiovascular research (Sugimoto et al., 1984). Furthermore, novel methods employing heteropolyacids as heterogeneous and recyclable catalysts have streamlined the synthesis process, offering an efficient pathway to produce these derivatives (Heravi et al., 2008).
Molecular Structure Analysis
Molecular structure analysis, particularly using NMR techniques, has been pivotal in understanding the stereochemical properties of phthalazinone derivatives. This detailed examination aids in the identification of conformational behaviors and structural characteristics essential for medicinal chemistry applications (Tähtinen et al., 2002).
Chemical Reactions and Properties
Phthalazinone derivatives undergo various chemical reactions that underscore their reactivity and functional versatility. For example, reactions with secondary amines and formaldehyde yield N-Mannich bases, demonstrating the compound's reactivity and potential for further chemical modification (Mustafa et al., 1964). Additionally, the cyclotrimerization of nitrile functionalities has been explored, revealing insights into the compound's ability to form complex structures (Zhang et al., 2019).
Physical Properties Analysis
The physical properties of 7,8-dimethoxy-2-phenyl-1(2H)-phthalazinone derivatives, such as solubility and thermal stability, have been studied to evaluate their suitability for various applications in medicinal chemistry. For instance, novel polybenzimidazoles containing the phthalazinone moiety exhibit high glass transition temperatures and excellent thermal stability, indicating their potential for high-performance material applications (Liu et al., 2011).
Chemical Properties Analysis
The chemical properties of phthalazinone derivatives, including their reactivity and the formation of complex structures through reactions such as ring contraction, have been thoroughly investigated. These studies have led to the synthesis of novel and potentially useful fluorescent phthalimides, highlighting the compound's chemical versatility and potential for creating innovative fluorescent probes for biochemical applications (Parrick & Ragunathan, 1993).
Applications De Recherche Scientifique
Phthalate Analysis and Environmental Concerns
Phthalates, a class of chemicals to which the specific compound may be structurally related, have been extensively studied for their environmental presence and impacts. Research has highlighted methods for analyzing phthalates in food and packaging, indicating the importance of monitoring these compounds due to their widespread use and potential health effects (Harunarashid, Lim, & Harunsani, 2017). This underscores the relevance of analytical chemistry in assessing the environmental and health risks associated with phthalate exposure.
Toxicological and Health Impact Studies
Toxicological studies have assessed the effects of phthalates on health, particularly focusing on endocrine disruption and developmental impacts. For instance, the developmental neurotoxicity of ortho-phthalate diesters suggests adverse effects on the brain, supporting the need for further investigation into the neurodevelopmental consequences of phthalate exposure (Miodovnik, Edwards, Bellinger, & Hauser, 2014). This highlights the significance of understanding the biological activities of phthalates and potentially related compounds.
Antioxidant Activity Analysis
The study of antioxidants provides another avenue for research applications, where methods to determine antioxidant activity are critical. This is relevant for compounds structurally similar to phthalazinone, as their antioxidant properties could be of interest in various fields, including food science and pharmacology (Munteanu & Apetrei, 2021). Analyzing the antioxidant potential of phthalazinone analogs could contribute to the development of novel antioxidants.
Environmental and Biological Activities of Phthalates
Understanding the natural occurrence and biological activities of phthalates reveals their dual role as both environmental pollutants and compounds with potential biological functions. Studies have found phthalates in various natural sources, indicating possible biosynthesis and ecological roles, such as antimicrobial and allelopathic activities (Huang et al., 2021). This suggests that the research into phthalazinone and similar compounds could extend into ecological and environmental sciences, exploring their natural roles and implications for ecosystem health.
Propriétés
IUPAC Name |
7,8-dimethoxy-2-phenylphthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-13-9-8-11-10-17-18(12-6-4-3-5-7-12)16(19)14(11)15(13)21-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACDUASPIAJPBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-dimethoxy-2-phenylphthalazin-1(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5542394.png)
![1-acetyl-4-[2-fluoro-4-(trifluoromethyl)benzyl]-1,4-diazepan-6-ol](/img/structure/B5542402.png)

![8-fluoro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5542428.png)
![N,N-dimethyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5542434.png)
![1-methyl-4-(4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)piperazine](/img/structure/B5542438.png)
![1'-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5542440.png)
![2-{[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5542442.png)
![N-[4-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5542444.png)

![2-[(3-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5542452.png)
![4-(2-{[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5542456.png)
![(1S*,5R*)-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542465.png)
